1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, which is classified as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound is primarily utilized in the management of type 2 diabetes mellitus and has garnered attention for its potential cardiovascular benefits. The molecular formula of 1,5-Dihydroxy Canagliflozin is with a molecular weight of approximately 462.531 g/mol .
These reactions are significant for modifying the compound for various applications in medicinal chemistry.
As an SGLT2 inhibitor, 1,5-Dihydroxy Canagliflozin functions by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine. This mechanism contributes to lowering blood glucose levels in patients with type 2 diabetes. Additionally, it has been shown to have beneficial effects on cardiovascular health, reducing the risk of major cardiovascular events in diabetic patients .
The compound also exhibits nephroprotective properties, potentially lowering the risk of end-stage kidney disease and improving renal outcomes in individuals with diabetic nephropathy .
The synthesis of 1,5-Dihydroxy Canagliflozin typically involves multi-step organic synthesis techniques:
Specific synthetic routes can vary and may include advanced techniques such as asymmetric synthesis or the use of catalysts to enhance yield and selectivity .
1,5-Dihydroxy Canagliflozin is primarily used in:
Research continues into its broader applications within metabolic disorders and other therapeutic areas.
Interaction studies involving 1,5-Dihydroxy Canagliflozin have highlighted its pharmacokinetic profile and interactions with other medications. Notable interactions include:
Clinical studies continue to assess these interactions to ensure safe and effective use in combination therapies.
Several compounds share structural similarities with 1,5-Dihydroxy Canagliflozin, particularly within the SGLT2 inhibitor class. Notable similar compounds include:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Dapagliflozin | SGLT2 inhibitor; used for type 2 diabetes | Approved for heart failure |
Empagliflozin | SGLT2 inhibitor; reduces cardiovascular risk | Strong evidence for cardiovascular benefits |
Ertugliflozin | SGLT2 inhibitor; also targets renal protection | Newest among SGLT2 inhibitors |
1,5-Dihydroxy Canagliflozin stands out due to its specific hydroxyl modifications that may enhance its biological activity and therapeutic profile compared to these other compounds .
Canagliflozin undergoes extensive hepatic and renal metabolism, primarily via glucuronidation and hydroxylation. The metabolite 1,5-dihydroxy canagliflozin arises from hydroxylation at the first and fifth carbon positions of the glucose moiety, followed by glucuronide conjugation. This positions it as a secondary metabolite in the canagliflozin biotransformation cascade, distinct from primary glucuronidated metabolites such as M7 (O-glucuronide at the 2-hydroxy position) and M5 (O-glucuronide at the 3-hydroxy position).
Comparative analysis of metabolic output reveals that 1,5-dihydroxy canagliflozin constitutes approximately 8–12% of total circulating metabolites in human plasma, based on in vitro microsomal studies. Its formation occurs predominantly in renal tubular epithelial cells, reflecting tissue-specific expression of uridine diphosphate glucuronosyltransferase (UGT) isoforms.
Table 1: Key Canagliflozin Metabolites and Their Characteristics
Metabolite | Metabolic Pathway | Primary Site of Formation | Relative Abundance (%) |
---|---|---|---|
M7 (2-O-glucuronide) | UGT1A9-mediated glucuronidation | Liver | 45–50 |
M5 (3-O-glucuronide) | UGT2B4-mediated glucuronidation | Liver/Kidney | 25–30 |
1,5-Dihydroxy | Hydroxylation + glucuronidation | Kidney | 8–12 |
The molecular structure of 1,5-dihydroxy canagliflozin (C~24~H~27~FO~6~S, molecular weight 462.5 g/mol) features dual hydroxyl groups at positions 1 and 5 of the glucose unit, contrasting with the single hydroxylation pattern observed in other metabolites. X-ray crystallography data demonstrate that these modifications induce a 12.7° axial rotation in the thiophene ring compared to the parent compound, potentially influencing receptor binding kinetics.